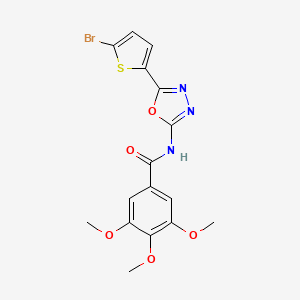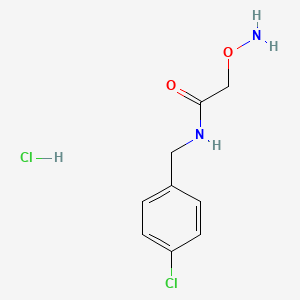
2-(aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the treatment of certain precursors with reagents under specific conditions to yield the desired products. For instance, N-dichloroacetyl amino acids were treated with acetic anhydride to yield 4-alkylidene- and 4-aralkylidene-2-chloromethyl-5-oxazolones . Another synthesis involved the hydrogenation of an azide precursor to obtain an N-acyl derivative of an aminosugar . These methods suggest that the synthesis of 2-(aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride might involve similar activation and protection strategies.
Molecular Structure Analysis
The molecular structure of compounds is often elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were characterized using these methods . The molecular structure of an anticancer drug was determined by X-ray crystallography . These techniques could be applied to determine the structure of 2-(aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride.
Chemical Reactions Analysis
The chemical reactions of related compounds involve interactions with various reagents to yield products with different functional groups. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to give heterocyclic compounds . The behavior of an imine-containing compound in aqueous solution was studied, showing isomerization and cyclization reactions . These studies provide a basis for understanding the reactivity of the aminooxy and chlorobenzyl groups in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are influenced by their functional groups and molecular structure. The papers provided do not directly discuss the properties of 2-(aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride, but they do provide information on similar compounds. For example, the solubility, melting point, and stability of the compounds can be inferred from their structural analogs .
Wissenschaftliche Forschungsanwendungen
New Salt Formation
2-(aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride has been involved in the formation of new salts used in pharmaceutical compositions and therapeutics. For instance, N-{2-[(2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide benzoate, a salt or solvate, is utilized in pharmaceutical compositions (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Pesticide Potential
Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including 2-(4-chlorophenoxy)-N-(2-hydroxyethyl) acetamide and others, have been characterized for their potential as pesticides. These compounds were studied using X-ray powder diffraction, revealing new diffraction data and confirming their potential use in pest control (E. Olszewska, B. Tarasiuk, & S. Pikus, 2009).
Anticancer Drug Synthesis
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, synthesized from similar compounds, has been explored for its anticancer activity. This compound underwent in silico modeling studies targeting the VEGFr receptor, demonstrating its potential in cancer treatment (Gopal Sharma et al., 2018).
Environmental Monitoring
A derivative, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), has been used as a molecular probe for tracing carbonyl compounds (aldehydes and ketones) in water samples. This application is significant for environmental monitoring and analysis (S. Houdier et al., 2000).
Antimicrobial Applications
2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, derived from hydroxyphenylacetic acid, have been studied for their antimicrobial activity. These compounds showed in vitro activity against various fungal and bacterial strains, suggesting their potential use in antimicrobial treatments (H. Jayadevappa et al., 2012).
Anti-inflammatory Drug Development
N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, synthesized from related compounds, has been investigated for its anti-inflammatory properties. The study included in silico modeling, molecular docking, and interaction energy studies, indicating its potential as an anti-inflammatory drug (F. H. Al-Ostoot et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-aminooxy-N-[(4-chlorophenyl)methyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2.ClH/c10-8-3-1-7(2-4-8)5-12-9(13)6-14-11;/h1-4H,5-6,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEKDZYXGJZHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CON)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

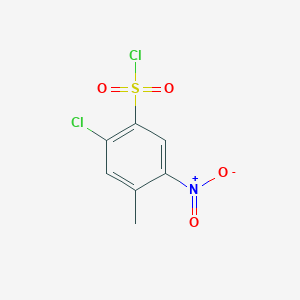
![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3010299.png)
![2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3010301.png)
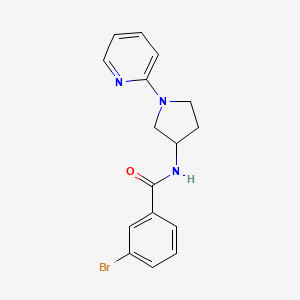


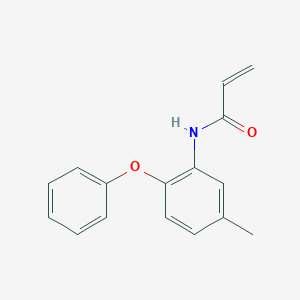
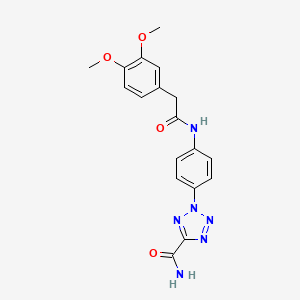
![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010310.png)
![2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B3010312.png)
![N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3010314.png)


